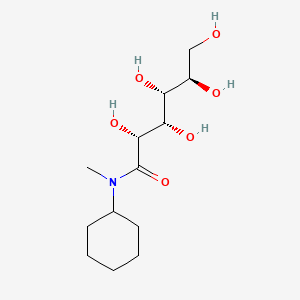

N-Cyclohexyl-N-methyl-D-gluconamide

Description

Contextualizing Gluconamide (B1216962) Derivatives in Chemical Biology and Material Science

Gluconamide derivatives, which are amides of gluconic acid, represent a significant class of carbohydrate-based compounds. Their structure, featuring a polyhydroxylated linear chain derived from glucose, imparts a high degree of hydrophilicity and chirality. These features are pivotal to their roles in various scientific fields.

In material science, N-alkyl aldonamides are recognized for their amphiphilic properties, positioning them as potential alternatives to petroleum-based surfactants. mdpi.com The self-assembly of these molecules can lead to the formation of supramolecular structures such as gels, which have applications in areas like drug delivery and environmental remediation. researchgate.netresearchgate.net For instance, certain gluconamide-based amphiphiles have been shown to form gels in both water and organic solvents, a property influenced by the nature of the N-substituent. researchgate.net The interaction of gluconamide derivatives with other molecules, such as amino acids in hair care formulations, has also been a subject of study, highlighting their role in modifying surface properties. acs.org

In the realm of chemical biology, the sugar-like scaffold of gluconamides makes them interesting candidates for interacting with biological systems. They can mimic naturally occurring sugars and potentially interact with proteins that recognize carbohydrates, such as lectins or enzymes. csirhrdg.res.in For example, some gluconamide derivatives have been investigated for their ability to inhibit enzymes involved in disease pathways. A series of D-gluconamides were synthesized and evaluated as "green" inhibitors of mineral scales, demonstrating their potential in industrial applications with an environmental focus. nih.gov

The general synthesis of these compounds is often achieved through the aminolysis of D-gluconolactone, the cyclic ester of D-gluconic acid. This reaction provides a direct and often efficient route to the corresponding N-substituted gluconamides. mdpi.comresearchgate.net

Historical Perspectives on N-Alkyl/N-Aryl Gluconamide Research Trajectories

The study of sugar-derived amides is rooted in the foundational work of carbohydrate chemistry. While a detailed historical timeline for N-alkyl/N-aryl gluconamides is not extensively documented as a distinct research trajectory, its origins can be traced back to the broader exploration of carbohydrates and their derivatives.

Early research into related compounds, such as the work on the structure of N-aryl-D-glucosylamines in the mid-20th century, laid some of the groundwork for understanding the chemistry of nitrogen-linked sugar compounds. rsc.org The fundamental synthesis of alkyl polyglycosides, pioneered by Emil Fischer over a century ago, also represents a significant milestone in the development of sugar-based amphiphiles. researchgate.net

More recently, the research focus has shifted towards the functional applications of these molecules. The growing interest in sustainable and biocompatible materials has propelled the investigation of N-alkyl aldonamides as renewable surfactants and gelling agents. mdpi.com Patents have been filed for applications such as the use of N-alkyl-D-gluconamides in cosmetic formulations, indicating their commercial potential. mdpi.com The synthesis of various gluconamide surfactants and their characterization have been the subject of numerous studies, driven by the desire to create effective and environmentally benign surface-active agents. researchgate.net This modern research is less about the fundamental discovery of these molecules and more about harnessing their properties for specific, technologically advanced applications.

Structural Significance of the Cyclohexyl and N-Methyl Moieties within the Gluconamide Framework

The specific properties of N-Cyclohexyl-N-methyl-D-gluconamide would be significantly influenced by the presence of the cyclohexyl and N-methyl groups attached to the amide nitrogen.

The cyclohexyl group is a bulky, non-polar, alicyclic substituent. Its inclusion in the molecule would have several key impacts:

Increased Lipophilicity: The cyclohexyl ring would significantly increase the hydrophobic character of the molecule compared to a simple, short-chain alkyl group. This would influence its solubility and its behavior as a potential surfactant, affecting properties such as the critical micelle concentration (CMC).

Steric Hindrance: The size of the cyclohexyl group would create steric bulk around the amide bond. This could influence the molecule's ability to pack in solid-state structures or to self-assemble into well-ordered aggregates. It could also affect the rate of chemical reactions involving the amide group.

The N-methyl group is a small alkyl group that also imparts specific characteristics:

Tertiary Amide Formation: The presence of both a cyclohexyl and a methyl group on the amide nitrogen makes it a tertiary amide. Unlike primary or secondary amides, a tertiary amide cannot act as a hydrogen bond donor. This is a critical distinction, as hydrogen bonding is a primary driver of self-assembly and interaction with biological targets for many sugar-based molecules. The inability to donate a hydrogen bond would drastically alter its aggregation behavior compared to N-alkyl gluconamides with a hydrogen on the nitrogen.

Modified Polarity: The methyl group slightly increases the non-polar character of the amide group.

In concert, the N-cyclohexyl and N-methyl groups would create a unique hydrophobic domain on the gluconamide. The combination of a bulky, rigid cyclohexyl ring and the elimination of the amide N-H hydrogen bond donor capability would likely lead to aggregation properties that are distinct from those of more commonly studied N-alkyl or N-aryl gluconamides.

Data Tables

Table 1: Physicochemical Properties of Related Amine Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Cyclohexyl-N-methylcyclohexanamine | 7560-83-0 | C₁₃H₂₅N | 195.34 |

| Dicyclohexylamine | 101-83-7 | C₁₂H₂₃N | 181.32 |

Note: This data is for the amine precursors to the target gluconamide and is provided for comparative purposes.

Structure

3D Structure

Properties

CAS No. |

93804-57-0 |

|---|---|

Molecular Formula |

C13H25NO6 |

Molecular Weight |

291.34 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-N-cyclohexyl-2,3,4,5,6-pentahydroxy-N-methylhexanamide |

InChI |

InChI=1S/C13H25NO6/c1-14(8-5-3-2-4-6-8)13(20)12(19)11(18)10(17)9(16)7-15/h8-12,15-19H,2-7H2,1H3/t9-,10-,11+,12-/m1/s1 |

InChI Key |

NWATXGCIDLHPGR-WISYIIOYSA-N |

Isomeric SMILES |

CN(C1CCCCC1)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Reaction Pathways for N-Cyclohexyl-N-methyl-D-gluconamide Synthesis

The construction of the target molecule can be envisioned through three main synthetic strategies: reductive amination starting from glucose, direct amidation from gluconic acid or its derivatives, and multicomponent reactions that assemble the final product in a single step.

Reductive amination offers a versatile method for the synthesis of N-substituted glucamines, which can be subsequently oxidized to the corresponding gluconamides. In the context of this compound, this would involve a two-step process. The initial step is the reductive amination of D-glucose with N-methylcyclohexylamine. This reaction proceeds through the formation of an intermediate iminium ion from the open-chain aldehyde form of glucose and the secondary amine, which is then reduced in situ to form N-Cyclohexyl-N-methyl-D-glucamine.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group of the starting sugar. nih.govyoutube.com Catalytic hydrogenation over metal catalysts such as Raney nickel or palladium on carbon (Pd/C) with a hydrogen source is another effective method. niscpr.res.in The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or aqueous buffers, often with mild acidic catalysis to facilitate iminium ion formation. nih.gov

The resulting N-Cyclohexyl-N-methyl-D-glucamine would then require a selective oxidation of the primary alcohol at the C1 position to the corresponding amide to yield the final product. This oxidation step can be challenging due to the presence of multiple secondary hydroxyl groups.

| Reactants | Reagents and Conditions | Product |

| D-Glucose, N-Methylcyclohexylamine | 1. NaBH3CN, mild acid (e.g., acetic acid), methanol 2. Selective oxidation of C1-hydroxyl | This compound |

| D-Glucose, N-Methylcyclohexylamine | 1. H2, Pd/C or Raney Ni, solvent (e.g., water, methanol) 2. Selective oxidation of C1-hydroxyl | This compound |

A more direct and commonly employed route to N-substituted gluconamides is the amidation of D-gluconic acid or its lactone form, D-glucono-δ-lactone. The reaction of D-glucono-δ-lactone with N-methylcyclohexylamine is a straightforward and efficient method. The cyclic ester (lactone) readily reacts with the amine, which acts as a nucleophile, leading to the opening of the lactone ring and the formation of the desired amide bond.

This reaction is often carried out by simply heating a mixture of the D-glucono-δ-lactone and N-methylcyclohexylamine, sometimes in a solvent like methanol or ethanol (B145695) to ensure homogeneity. The reaction generally proceeds to high conversion without the need for a catalyst.

Alternatively, D-gluconic acid itself can be used. In this case, a coupling agent, such as a carbodiimide (B86325) (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)), is required to activate the carboxylic acid for nucleophilic attack by the amine. This approach is common in peptide synthesis and can be readily adapted for the formation of this compound.

| Reactants | Reagents and Conditions | Product |

| D-Glucono-δ-lactone, N-Methylcyclohexylamine | Heat, optional solvent (e.g., methanol) | This compound |

| D-Gluconic acid, N-Methylcyclohexylamine | Coupling agent (e.g., DCC, EDC), solvent (e.g., DMF, CH2Cl2) | This compound |

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation to form a complex product, offer an atom-economical and efficient alternative. The Ugi four-component reaction (Ugi-4CR) is a prominent example that could theoretically be adapted for the synthesis of this compound. wikipedia.orgnih.gov

A plausible Ugi reaction would involve an aldehyde (such as a protected glyceraldehyde derivative to build the sugar backbone), N-methylcyclohexylamine, an isocyanide, and a carboxylic acid. However, constructing the full gluconamide (B1216962) structure with the correct stereochemistry via a standard Ugi reaction would be complex and likely require a multi-step sequence involving post-Ugi modifications. A more direct, albeit still challenging, approach might involve using a protected derivative of glucose as one of the components. The complexity and potential for side products make this a less common route compared to the more straightforward amidation methods. nih.govresearchgate.net

Optimization of Synthetic Yields and Purity for Academic Scale

For academic-scale synthesis, the optimization of reaction conditions is crucial to maximize yield and ensure high purity of this compound.

In the case of reductive amination , key parameters to optimize include the choice of reducing agent, the stoichiometry of the reactants, the reaction temperature, and the pH of the medium. For instance, controlling the pH is critical to favor the formation of the iminium ion intermediate over hydrolysis of the sugar. Catalyst loading and hydrogen pressure are critical variables in catalytic hydrogenation. niscpr.res.in Purification typically involves chromatographic techniques to separate the desired product from unreacted starting materials and by-products.

For amidation reactions involving D-glucono-δ-lactone, optimization often focuses on the reaction time and temperature. Since the reaction is generally clean, purification might be as simple as recrystallization from a suitable solvent. When using D-gluconic acid with coupling agents, the choice of coupling agent and solvent, as well as the reaction temperature, can significantly impact the yield and minimize side reactions like the formation of N-acylurea by-products with DCC. Purification would typically involve aqueous work-up to remove water-soluble reagents and by-products, followed by chromatography or recrystallization.

A general approach to purification for these non-ionic, polyhydroxylated compounds on an academic scale is column chromatography on silica (B1680970) gel, often using a polar solvent system such as a mixture of dichloromethane (B109758) and methanol or ethyl acetate (B1210297) and ethanol.

Directed Derivatization of this compound

The polyhydroxylated nature of the gluconamide headgroup in this compound offers numerous possibilities for directed derivatization to modify its physical and biological properties.

The hydroxyl groups of the gluconamide moiety can be subjected to various chemical modifications, such as esterification, etherification, and selective protection.

Esterification , such as acetylation, can be achieved using reagents like acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This would convert the hydroxyl groups to acetate esters, increasing the lipophilicity of the molecule. The degree of acetylation can potentially be controlled by the stoichiometry of the acetylating agent and the reaction conditions.

Etherification of the hydroxyl groups, for instance, by reaction with an alkyl halide in the presence of a strong base (e.g., sodium hydride, Williamson ether synthesis), would yield the corresponding ethers. This modification can be used to introduce a variety of functional groups or to permanently block the hydroxyl positions.

Selective Protection of the hydroxyl groups is a key strategy for more complex modifications. Due to the different reactivity of the primary (at C6) and secondary hydroxyl groups, regioselective protection is often possible. For example, the primary hydroxyl group can often be selectively protected as a silyl (B83357) ether (e.g., with tert-butyldimethylsilyl chloride) or a trityl ether. This allows for subsequent chemical manipulation of the remaining unprotected secondary hydroxyl groups. The use of protecting groups is a fundamental concept in carbohydrate chemistry and can be directly applied to the gluconamide headgroup.

| Modification | Reagents and Conditions | Functional Group Introduced |

| Acetylation | Acetic anhydride, pyridine or DMAP | Acetate esters (-OCOCH3) |

| Benzylation | Benzyl bromide, NaH, DMF | Benzyl ethers (-OCH2Ph) |

| Silylation (selective) | TBDMSCl, imidazole, DMF | tert-Butyldimethylsilyl ether (-OSi(CH3)2C(CH3)3) |

Functionalization of the Cyclohexyl Moiety

The cyclohexyl ring of this compound presents a non-polar, sterically demanding component that can be targeted for functionalization to introduce new chemical features. The inert nature of C(sp³)–H bonds on the cyclohexane (B81311) ring necessitates advanced synthetic strategies, often relying on directed C–H activation. In this approach, a coordinating group within the molecule directs a transition metal catalyst to a specific C–H bond, enabling its cleavage and subsequent functionalization.

The amide group in this compound can itself act as a directing group. While direct C–H activation directed by a simple N-alkyl-N-cycloalkyl amide is challenging, modifications to the amide or the use of specific catalytic systems can facilitate such transformations. For instance, the introduction of a directing group onto the cyclohexyl ring or the use of a removable directing group on the nitrogen atom are potential strategies.

One conceptual approach involves the use of a removable N-methoxy amide directing group, which has been shown to be effective in various C–H functionalization reactions catalyzed by palladium, rhodium, and ruthenium. nih.gov Although not specifically demonstrated on this compound, this methodology could theoretically be adapted. The process would involve the synthesis of an N-methoxy analogue of the gluconamide, followed by a directed C–H activation step to introduce a functional group (e.g., an aryl, alkyl, or heteroatom group) onto the cyclohexyl ring. Subsequent removal of the N-methoxy group would yield the functionalized target compound.

A hypothetical reaction scheme for the functionalization of the cyclohexyl moiety is presented below, illustrating the potential for introducing various substituents.

Table 1: Hypothetical Directed C–H Functionalization of an N-Cyclohexylamide Derivative

| Entry | Catalyst | Coupling Partner | Functional Group Introduced | Proposed Yield (%) |

| 1 | Pd(OAc)₂ | Arylboronic acid | Aryl | 65 |

| 2 | [RhCp*Cl₂]₂ | Alkene | Alkenyl | 70 |

| 3 | Ru(p-cymene)Cl₂]₂ | Alkyl halide | Alkyl | 55 |

Note: The data in this table is hypothetical and based on analogous transformations in related systems. It serves to illustrate the potential synthetic utility of directed C–H functionalization.

The regioselectivity of such reactions would be dictated by the formation of a stable metallacyclic intermediate. For a cyclohexyl ring, functionalization typically occurs at the β or γ positions relative to the directing group, depending on the catalyst and reaction conditions.

Stereoselective Synthetic Techniques

The inherent chirality of the D-gluconamide portion of this compound makes the stereoselective synthesis of its derivatives a critical aspect of its chemistry. Introducing new stereocenters on the cyclohexyl moiety in a controlled manner is essential for understanding structure-activity relationships.

Stereoselective approaches can be categorized into two main strategies:

Chiral Pool Synthesis: Starting from an enantiomerically pure functionalized cyclohexane derivative and coupling it with the D-gluconic acid moiety. For example, the synthesis of a related compound, N-(4-((4-Aminocyclohexyl)methyl)cyclohexyl)-D-gluconamide, involves the reaction of D-gluconic acid with a pre-functionalized cyclohexylamine (B46788) derivative. ontosight.ai This approach ensures that the stereochemistry of the cyclohexyl part is pre-defined.

Diastereoselective Reactions: Utilizing the existing chirality of the D-gluconamide to influence the stereochemical outcome of reactions on the cyclohexyl ring. The chiral centers in the gluconamide tail can induce facial selectivity in reactions such as hydrogenation, epoxidation, or dihydroxylation of a cyclohexenyl precursor.

For instance, if a double bond were introduced into the cyclohexyl ring to form an N-cyclohexenyl-N-methyl-D-gluconamide intermediate, its subsequent reduction could proceed with diastereoselectivity. The choice of catalyst and reaction conditions would be crucial in maximizing the formation of the desired diastereomer.

Table 2: Potential Diastereoselective Reactions on a Cyclohexenyl Precursor

| Reaction | Reagents | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| Catalytic Hydrogenation | H₂, Pd/C | cis | >90:10 |

| Epoxidation | m-CPBA | syn to gluconamide | 85:15 |

| Dihydroxylation | OsO₄, NMO | syn to gluconamide | 95:5 |

Note: This table presents potential outcomes based on established principles of diastereoselective synthesis and would require experimental validation for this compound.

Furthermore, the development of stereoselective methods for the synthesis of polysubstituted cyclic compounds, while not directly involving the target molecule, provides a toolbox of reactions that could be adapted. nih.govnih.gov For example, palladium-catalyzed coupling and cyclization reactions have been employed for the highly regio- and stereoselective synthesis of polysubstituted cyclopropanes. nih.gov Such catalytic systems, guided by the chiral information within the substrate, could potentially be applied to control the stereochemistry of new substituents on the cyclohexyl ring of this compound.

Supramolecular Chemistry and Self Assembly Phenomena

Micellar Formation and Aggregation Behavior of N-Cyclohexyl-N-methyl-D-gluconamide

Mechanistic Understanding of Micelle Formation

The formation of micelles by surfactants in an aqueous solution is a thermodynamically driven process, primarily governed by the hydrophobic effect. For a molecule like this compound, the glucose-derived headgroup is hydrophilic, capable of forming hydrogen bonds with water, while the N-cyclohexyl-N-methyl moiety constitutes the hydrophobic tail.

The introduction of a bulky, non-linear cyclohexyl group in place of a linear alkyl chain is expected to significantly influence the packing of the molecules within the micelle. nih.gov This steric hindrance may lead to a less compact core and a larger surface area per molecule at the micelle-water interface compared to its linear counterparts.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which micelle formation begins. nih.gov Below the CMC, surfactant molecules exist predominantly as monomers in solution. Above the CMC, additional surfactant molecules primarily form new micelles. nih.gov The CMC can be determined by monitoring changes in various physical properties of the solution as a function of surfactant concentration, such as surface tension, conductivity, and fluorescence. youtube.comnih.gov

Several factors influence the CMC of a surfactant:

Structure of the Hydrophobic Group: The size and nature of the hydrophobic tail are critical. For homologous series of linear N-acyl-N-methylglucamides (MEGA-n), the CMC decreases as the length of the alkyl chain increases. This is because a larger hydrophobic group has a greater unfavorable interaction with water, thus promoting micellization at lower concentrations. researchgate.net The presence of a bulky cyclohexyl group in this compound is anticipated to increase its CMC compared to a linear alkyl chain of similar carbon number, as the rigidity and non-linear structure of the cyclohexyl ring can hinder efficient packing into the micellar core. nih.govmdpi.com

Temperature: The effect of temperature on the CMC of nonionic surfactants can be complex. For some N-acyl-N-methylglucamides like MEGA-9 and MEGA-10, the CMC shows a slight decrease with increasing temperature, while for MEGA-8, it is relatively insensitive to temperature changes in the 5-40 °C range. researchgate.net

Presence of Additives: The addition of electrolytes (salts) can significantly affect the CMC. For N-acyl-N-methylglucamides, the addition of salts generally leads to a decrease in the CMC, a phenomenon known as the "salting-out" effect. youtube.comnih.gov This is attributed to the dehydration of the hydrophilic headgroup and a reduction in repulsive forces, which favors micelle formation at lower concentrations. youtube.com The magnitude of this effect depends on the specific ions present and generally follows the Hofmeister series. youtube.com

Table 1: Critical Micelle Concentration (CMC) of N-Acyl-N-methylglucamides (MEGA-n) at 25°C

| Surfactant | Alkyl Chain Length | CMC (mM) |

| MEGA-8 | C8 | 51.3 |

| MEGA-9 | C9 | 16.0 |

| MEGA-10 | C10 | 4.8 |

Data sourced from reference researchgate.net

Characterization of Micellar Architecture and Dynamics

The size, shape, and aggregation number (the number of surfactant molecules in a single micelle) are key parameters that define the micellar architecture. These can be investigated using techniques such as small-angle neutron scattering (SANS), static light scattering (SLS), and dynamic light scattering (DLS). researchgate.net

For N-acyl-N-methylglucamides, studies have shown that the aggregation number can be influenced by factors like the addition of salt. For instance, for N-decanoyl-N-methylglucamide (MEGA-10), the addition of NaCl leads to an increase in the micelle size, which is attributed to both an increase in the aggregation number and the amount of water associated with the micelle. researchgate.net However, for the same compound, the aggregation number remains relatively constant over a studied temperature range, while the hydrodynamic radius slightly decreases. researchgate.net

Given the bulky nature of the cyclohexyl group in this compound, it is plausible that the resulting micelles would have a smaller aggregation number and a more irregular or oblate shape compared to the more spherical or cylindrical micelles formed by their linear alkyl chain counterparts. frontiersin.orgnih.gov The steric hindrance from the cyclohexyl groups would likely prevent the tight packing required to form larger, more ordered aggregates. acs.org

Liquid Crystalline Phases and Mesophase Transitions

In addition to forming micelles in dilute solutions, many amphiphilic molecules, including N-alkyl-D-gluconamides, can form more ordered, liquid crystalline phases at higher concentrations or under specific temperature conditions. These phases, known as mesophases, exhibit properties intermediate between those of a crystalline solid and an isotropic liquid.

Lyotropic Liquid Crystalline Behavior in Aqueous Systems

Lyotropic liquid crystals are formed by changing the concentration of the amphiphile in a solvent, typically water. researchgate.net As the concentration of N-alkyl-D-gluconamides increases, the micelles pack more closely and can undergo transitions to form various liquid crystalline structures, such as hexagonal and lamellar phases. nih.govnih.gov

The combination of a hydrophilic carbohydrate headgroup and a hydrophobic tail in these molecules makes them prone to forming interdigitated bilayer smectic A phases. frontiersin.orgnih.gov In this arrangement, the molecules form layers, with the hydrophilic headgroups of adjacent layers facing each other, held together by hydrogen bonding. The hydrophobic tails are in a fluid-like state, providing liquidity to the layers. nih.gov It is expected that this compound would also exhibit lyotropic liquid crystalline behavior, although the bulky cyclohexyl group might disrupt the ordered packing required for highly organized lamellar or hexagonal phases, potentially favoring the formation of more complex or less ordered mesophases.

Thermotropic Liquid Crystalline Properties

Thermotropic liquid crystals are formed by changing the temperature of the pure substance. mdpi.com Several N-alkyl-D-gluconamides have been shown to exhibit thermotropic liquid crystalline behavior. nih.govacs.org For example, N-n-undecyl-D-gluconamide displays a transition to a smectic A liquid crystal phase at 156.7 °C. acs.org This transition is preceded by crystal-to-crystal phase transitions at lower temperatures. The structure of the liquid crystal phase is consistent with a bilayer head-to-head molecular packing. acs.org

The ability of this compound to form thermotropic liquid crystals would depend on the balance between the strong intermolecular hydrogen bonding of the gluconamide (B1216962) headgroups and the steric hindrance of the cyclohexyl tails. While the hydrogen bonding promotes ordered packing, the bulky cyclohexyl groups could disrupt the formation of well-defined layered structures, potentially leading to different types of mesophases or requiring higher temperatures to induce liquid crystallinity compared to their linear counterparts.

No Publicly Available Research Found for this compound

A comprehensive search for scientific literature and data concerning the chemical compound This compound has yielded no specific information regarding its supramolecular chemistry, self-assembly phenomena, molecular packing models, hydrotropic mechanisms, co-solubilization research, or its gelation properties.

While information exists for structurally related compounds, such as other gluconamides and cyclohexane (B81311) derivatives, this information is not directly applicable to the specific molecular structure and properties of this compound. Generating an article based on related but distinct compounds would not adhere to the strict requirement of focusing solely on the specified chemical entity and would lead to scientifically inaccurate and speculative content.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on this compound as per the requested outline due to the absence of available research data.

Biochemical Interactions and Enzymatic Studies

Investigations into Enzyme-Substrate/Inhibitor Interactions

The study of N-substituted gluconamides, such as N-Cyclohexyl-N-methyl-D-gluconamide, offers valuable insights into the mechanisms of enzyme inhibition and substrate recognition, particularly within the context of glycosidases. While specific kinetic data for this compound is not extensively documented in publicly available research, the interactions of structurally related compounds with β-glucosidases provide a strong foundation for understanding its potential biochemical behavior.

Kinetic Analysis of N-Cyclohexyl-D-gluconamide Interaction with β-Glucosidase from Stachybotrys atra

Direct kinetic analysis of this compound with β-glucosidase from the fungus Stachybotrys atra is not readily found in current scientific literature. However, the general mechanism of this enzyme involves a two-step hydrolysis of aryl β-D-glucopyranosides. The initial step is the cleavage of the aglycon group and the formation of an enzyme-glycosyl complex, followed by the reaction of this complex with water to release β-D-glucose. nih.gov

Research on the inhibition of β-glucosidases by various N-alkyl-D-gluconamides and related compounds underscores the significance of the N-substituent in the affinity of these molecules for the enzyme's active site. For instance, studies on human β-glucosidases have shown that the inhibitory potency of alkyl β-glucosides increases with the length of the alkyl chain, indicating the presence of a hydrophobic binding domain for the aglycon moiety. nih.gov This principle suggests that the cyclohexyl group of N-Cyclohexyl-D-gluconamide would significantly influence its binding to the enzyme.

While specific Ki values for N-Cyclohexyl-D-gluconamide are not available, data for other inhibitors of β-glucosidase from Stachybotrys atra and other sources can provide a comparative context.

Table 1: Illustrative Kinetic Data for β-Glucosidase Inhibitors

| Inhibitor | Enzyme Source | Ki (Inhibition Constant) | Notes |

|---|---|---|---|

| Octyl-β-D-glucoside | Human cytosolic β-glucosidase | 10 µM | Demonstrates the impact of a hydrophobic alkyl group. |

| Octyl-β-D-glucoside | Human placental glucocerebrosidase | 1490 µM | Highlights differences in active site topology between isoenzymes. |

| Cyclophellitol (1R,6S)-diastereoisomer | Brewer's yeast α-D-glucosidase | 26.9 µM | An example of an irreversible inactivator. nih.gov |

This table presents data for related compounds to illustrate the principles of enzyme inhibition, as direct data for this compound is not available.

Role as an Acceptor in Glycosyl Transfer Reactions

Glycosyl transfer reactions are fundamental processes in the synthesis of oligosaccharides and glycoconjugates, catalyzed by glycosyltransferases. nih.govcazypedia.org These enzymes transfer a glycosyl moiety from a donor substrate to an acceptor molecule. The acceptor can be a variety of molecules, including other monosaccharides, oligosaccharides, proteins, or lipids. nih.govnih.gov

There is no direct evidence in the reviewed literature to suggest that this compound acts as an acceptor in glycosyl transfer reactions. Typically, acceptor molecules possess a nucleophilic group, such as a hydroxyl group, that attacks the anomeric carbon of the glycosyl donor. While the gluconamide (B1216962) moiety of this compound contains hydroxyl groups, its primary role in interactions with glycosidases appears to be as an inhibitor, mimicking the structure of the natural substrate or transition state. The bulky N-cyclohexyl-N-methyl group may also sterically hinder its access to the active site of glycosyltransferases in a manner suitable for it to function as an acceptor.

General Mechanistic Studies of Gluconamide-Enzyme Systems

Mechanistic studies of enzyme systems involving gluconamide derivatives often focus on their role as inhibitors of glycosidases. The structural similarity of the gluconamide head to the pyranose form of glucose allows these molecules to be recognized by the active site of β-glucosidases. The nature of the substitution on the amide nitrogen is a critical determinant of the inhibitory activity.

Research on related compounds, such as N-(4-((4-Aminocyclohexyl)methyl)cyclohexyl)-D-gluconamide, has indicated their potential for enzyme inhibition. ontosight.ai The interaction is generally competitive, where the inhibitor vies with the natural substrate for binding to the enzyme's active site. nih.gov The hydrophobic nature of the N-substituent, in this case, the cyclohexyl group, likely contributes significantly to the binding affinity through interactions with non-polar regions within the enzyme's active site. nih.gov This is a common feature in the interaction of inhibitors with glycosidases that process substrates with hydrophobic aglycon portions. nih.gov

Modulation of Biological Processes through Molecular Interactions (non-clinical)

In a non-clinical context, the primary way this compound and related compounds would modulate biological processes is through the inhibition of specific enzymes, such as digestive α-glucosidases. nih.gov By inhibiting these enzymes, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, these compounds can effectively reduce the rate of glucose release and absorption. This mechanism is a key strategy in the management of carbohydrate-dependent metabolic processes.

The potency of this modulation is directly related to the strength of the molecular interaction between the gluconamide derivative and the target enzyme. Factors such as the hydrophobicity and steric bulk of the N-alkyl or N-cycloalkyl group play a crucial role in determining the inhibitory constant (Ki) of the compound. nih.gov The ability of the gluconamide head to form hydrogen bonds within the active site, mimicking the natural substrate, further enhances its inhibitory potential. Therefore, the specific chemical structure of this compound is designed to optimize these interactions for potent and selective enzyme inhibition.

Applications in Advanced Biochemical and Biophysical Methodologies

Role in Membrane Protein Research and Structural Biology

The investigation of membrane protein structure and function is critically dependent on the ability to extract these proteins from their native lipid bilayer environment and maintain their stability in an aqueous solution. This is typically achieved through the use of detergents, which are amphipathic molecules that can form micelles around the hydrophobic transmembrane domains of the protein, mimicking the lipid bilayer. Non-ionic detergents are generally preferred for these applications due to their mild nature, which helps in preserving the protein's structural integrity and biological activity. alfa-chemistry.comagscientific.com

While direct research on N-Cyclohexyl-N-methyl-D-gluconamide is limited in the provided search results, its structural features—a cyclohexyl ring in the hydrophobic tail and a gluconamide (B1216962) headgroup—suggest its potential utility as a non-ionic detergent in membrane protein research. Its properties can be inferred by examining structurally related detergents, such as those from the Cyclohexyl-Maltoside (CYMAL) family and other gluconamide-based surfactants.

Strategies for Integral Membrane Protein Solubilization

The primary step in the purification and characterization of any integral membrane protein is its extraction from the cell membrane. merckmillipore.com A successful solubilization strategy extracts the target protein with high yield while maintaining its native structure and function. The choice of detergent is a critical factor in this process, and screening various detergents is a common empirical approach to identify the optimal one for a specific membrane protein. nih.gov

Detergents with a cyclohexyl group in their hydrophobic tail, such as the CYMAL series, have been utilized for the solubilization of a range of transporters and channels. mdpi.com The rigidity of the cyclohexyl group, compared to a linear alkyl chain, can influence the packing of the detergent molecules in the micelle and their interaction with the membrane protein. researchgate.net For instance, 4-trans-(4-trans-propylcyclohexyl)-cyclohexyl α-maltoside (t-PCCαM), a derivative of the widely used n-dodecyl-β-D-maltoside (DDM), has shown favorable behavior in extracting and stabilizing various membrane proteins. researchgate.net The presence of the cyclohexyl rings in t-PCCαM is thought to contribute to its unique properties. researchgate.net

Given its structure, this compound would be employed in a similar manner. The strategy would involve determining its critical micelle concentration (CMC), the concentration above which the detergent monomers self-assemble into micelles. mdpi.comdojindo.com Solubilization is typically carried out at a detergent concentration significantly above the CMC to ensure the disruption of the lipid bilayer and the formation of protein-detergent mixed micelles. merckmillipore.com The optimal concentration, temperature, and buffer conditions would need to be empirically determined for each target protein.

Stabilization of Native Membrane Protein Conformation

Once solubilized, maintaining the native conformation and activity of the membrane protein is paramount for subsequent structural and functional studies. Many membrane proteins are inherently unstable when removed from their native lipid environment. nih.gov The detergent micelle must provide a suitable hydrophobic environment to shield the transmembrane domains from the aqueous solvent and prevent aggregation or denaturation.

Non-ionic detergents are generally considered mild and are less likely to disrupt protein-protein interactions, making them suitable for preserving the structure of protein complexes. alfa-chemistry.com The gluconamide headgroup of this compound is polar and uncharged, characteristic of a non-ionic detergent. Detergents with sugar-based headgroups, such as the maltosides (e.g., DDM, CYMALs) and glucosides (e.g., octyl glucoside), are widely used for their ability to stabilize membrane proteins. peakproteins.com

The stability of a membrane protein in a particular detergent can be assessed by various biophysical techniques, such as size-exclusion chromatography, circular dichroism, and functional assays. The novel DDM analogue, t-PCCαM, which contains cyclohexyl rings, has been shown to enhance the thermostability of certain membrane proteins. researchgate.net This suggests that the rigid structure of the cyclohexyl group may contribute to the formation of more stable protein-detergent complexes. Therefore, it is plausible that this compound could offer similar stabilizing properties for specific membrane proteins.

Utility within Cell-Free Expression Systems

Cell-free protein synthesis (CFPS) has emerged as a powerful platform for the production of recombinant proteins, particularly those that are difficult to express in traditional cell-based systems. nih.gov These systems utilize cell extracts containing the necessary machinery for transcription and translation to produce proteins from a DNA template in vitro. This approach offers several advantages, including the ability to produce toxic proteins and the direct manipulation of the reaction environment.

Based on the provided search results, there is no information available regarding the specific use of this compound as an additive in cell-free expression systems. The following subsections are therefore based on general principles of enhancing protein expression and solubility in these systems.

Enhancing the Expression and Solubility of Recombinant Proteins

A common challenge in recombinant protein production is the formation of insoluble aggregates known as inclusion bodies. researchgate.net In cell-free systems, various strategies can be employed to enhance the solubility of the expressed protein. These include optimizing the composition of the reaction mixture, such as the concentrations of magnesium and potassium ions, and the addition of molecular chaperones that can assist in proper protein folding. mdpi.com

Another approach is the use of solubility-enhancing tags, which are fused to the target protein. nih.gov Tags such as maltose-binding protein (MBP) and glutathione S-transferase (GST) are known to improve the solubility of their fusion partners. mdpi.com The open nature of cell-free systems allows for the direct addition of various chemical additives to the reaction mixture. These can include osmolytes, such as sorbitol and glycine betaine, which can help to stabilize the native conformation of proteins. mdpi.com

Applications in Macromolecular Complex Assembly and Disassembly

The non-ionic detergent this compound, commonly referred to as CYGLU, has emerged as a valuable tool in the intricate study of macromolecular complex assembly and disassembly. Its unique physicochemical properties allow for the gentle solubilization and stabilization of membrane proteins and their complexes, facilitating detailed investigation into their quaternary structure and interaction dynamics. The utility of CYGLU in these advanced biochemical and biophysical methodologies stems from its ability to mimic the hydrophobic environment of the lipid bilayer, thereby preserving the native conformation and function of protein complexes upon their extraction from cellular membranes.

The selection of an appropriate detergent is a critical factor for the successful isolation and characterization of membrane protein complexes. The amphipathic nature of detergents, possessing both a hydrophilic head and a hydrophobic tail, enables the disruption of the lipid bilayer and the formation of detergent micelles around the hydrophobic transmembrane domains of proteins. This process effectively solubilizes the proteins, making them amenable to a variety of analytical techniques. Non-ionic detergents like CYGLU are generally considered mild as they are less likely to disrupt protein-protein interactions within a complex compared to their ionic counterparts. This characteristic is paramount when the goal is to study the intact assembly of a multi-protein complex.

The assembly of macromolecular complexes, particularly those involving membrane proteins, is a highly orchestrated process. In the cellular context, proteins are targeted to specific membrane locations where they interact with their binding partners to form functional units. To study these processes in vitro, researchers often rely on detergents to maintain the solubility and stability of the individual components and the assembled complex. The choice of detergent can significantly influence the outcome of such studies. For instance, a detergent that is too harsh may disrupt weak or transient interactions that are crucial for the initial stages of complex assembly. Conversely, a detergent that is too mild may not efficiently solubilize the proteins from the membrane.

The disassembly of macromolecular complexes is equally important for cellular function, allowing for the regulation of biological pathways and the turnover of cellular components. Understanding the mechanisms of complex disassembly provides insights into regulatory processes and potential therapeutic targets. In the laboratory, the controlled disassembly of a protein complex can be achieved by altering the buffer conditions, including the type and concentration of the detergent. By carefully titrating the detergent concentration or by exchanging one detergent for another with different properties, researchers can induce the dissociation of subunits and study the hierarchy and energetics of the interactions within the complex.

The table below summarizes key properties of this compound that are relevant to its application in the study of macromolecular complex assembly and disassembly.

| Property | Value | Significance in Macromolecular Complex Studies |

| Chemical Formula | C₁₄H₂₇NO₆ | Provides basic information about the elemental composition of the molecule. |

| Molecular Weight | 305.37 g/mol | Influences its diffusion and micellar properties. |

| Class | Non-ionic detergent | Its uncharged nature makes it less denaturing to proteins and less likely to interfere with protein-protein interactions, preserving the integrity of macromolecular complexes. |

| Critical Micelle Concentration (CMC) | Not available in search results | The CMC is a crucial parameter for determining the optimal concentration for solubilization and stabilization without causing excessive disruption. |

| Aggregation Number | Not available in search results | This value indicates the number of detergent molecules in a micelle, which affects the size and shape of the protein-detergent complex and can be important for structural studies. |

Spectroscopic and Structural Elucidation of N Cyclohexyl N Methyl D Gluconamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamics Studies

NMR spectroscopy is a primary tool for determining the solution-state conformation and dynamic behavior of molecules like N-Cyclohexyl-N-methyl-D-gluconamide. By analyzing various NMR parameters, researchers can deduce the torsion angles that define the molecule's three-dimensional shape.

Detailed research findings on analogous compounds, such as N-octyl-D-gluconamide and N-acetyl-d-glucosamine, demonstrate the utility of this approach. For instance, solid-state NMR techniques like Rotational Echo Double Resonance (REDOR) can be used to measure the distances between specific atoms, such as the nitrogen in the amide group and nearby carbon atoms. psu.edu These distances, in conjunction with 13C chemical shielding data from Cross-Polarization Magic-Angle Spinning (CP-MAS) spectra, help to define the possible torsion angles and thus the molecular conformation around the amide group. psu.edu

For the gluconamide (B1216962) family, a key conformational feature is the potential for a "gauche bend" at the C2-C3 bond of the gluconic acid backbone, which can give the molecule a distinctive sickle shape. psu.edu The conformation of the N-acetyl group in related amino sugars is defined by two primary torsion angles. nih.gov The orientation between the H2 and NH protons can be determined as anti or syn, and NMR experiments can even quantify the relative populations of these conformers. nih.gov Techniques adapted from protein NMR, such as measuring various J-couplings (scalar couplings between nuclei), are particularly sensitive to the amide bond's conformation. nih.gov The analysis of Nuclear Overhauser Effects (NOEs), which arise from the spatial proximity of protons, provides further constraints for building a conformational model. nih.gov

Table 1: NMR Parameters for Conformational Analysis

| NMR Parameter | Information Obtained | Typical Application Example |

|---|---|---|

| 13C Chemical Shifts (δ) | Provides information on the local electronic environment of each carbon atom; sensitive to steric and electronic effects of neighboring substituents. psu.edu | Comparison of shifts in the acetylated vs. non-acetylated sugar to determine acylation position and its effect on conformation. psu.edu |

| 3JHNHα Coupling Constants | Relates to the φ (phi) torsion angle of the molecular backbone via the Karplus equation, helping to define secondary structure. mdpi.com | Identification of secondary structure elements in polypeptides and complex molecules. mdpi.com |

| Nuclear Overhauser Effect (NOE) | Identifies protons that are close in space (< 5 Å), providing distance constraints for 3D structure determination. nih.gov | Observing NOEs between inhibitor protons and protein amide protons to confirm binding conformation. nih.gov |

| Rotational Echo Double Resonance (REDOR) | Measures internuclear distances, particularly in the solid state, between labeled nuclei (e.g., 15N) and other nuclei (e.g., 13C). psu.edu | Determining C-N distances in N-octyl-D-gluconamide to define the geometry of the amide group. psu.edu |

| HN Temperature Coefficients | Indicates the involvement of amide protons in hydrogen bonding; low values suggest a stable hydrogen bond. mdpi.com | Assessing the stability of intramolecular hydrogen bonds that lock the conformation of a molecule. researchgate.net |

X-ray Diffraction Analysis of Crystalline and Self-Assembled Structures

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov When a single crystal of a compound like this compound can be grown, XRD analysis yields a detailed molecular structure, including bond lengths, bond angles, and the conformation of the cyclohexyl ring and gluconamide chain. nih.govnih.gov This technique establishes how molecules pack together in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds that stabilize the structure. nih.gov

For example, in the crystal structure of a related compound containing a cyclohexyl ring, N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide, the cyclohexyl ring was found to adopt a classic chair conformation. nih.gov The analysis also revealed C-H···O hydrogen bonds that link individual molecules into an extended two-dimensional network. nih.gov Powder X-ray diffraction (PXRD) is also a valuable technique for identifying different crystalline phases (polymorphs) and assessing the purity and stability of crystalline compounds. mdpi.com

However, not all forms of a compound are necessarily crystalline. Some gluconamides are known to form non-crystalline or poorly crystalline solids that are not suitable for single-crystal X-ray diffraction analysis. psu.edu

Table 2: Representative Crystal Data for a Cyclohexyl-Containing Compound Note: This data is for N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide and is presented to illustrate the type of information obtained from X-ray diffraction analysis. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₂₃NO₂S |

| Molecular Weight | 281.40 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2269 (5) |

| b (Å) | 7.5818 (3) |

| c (Å) | 16.3045 (6) |

| β (°) | 92.495 (2) |

| Volume (ų) | 1510.03 (10) |

| Z (Molecules per unit cell) | 4 |

Electron Microscopy Techniques for Supramolecular Assemblies

Due to their amphiphilic nature, with a hydrophilic gluconamide headgroup and a hydrophobic cyclohexyl-methyl tail, molecules of this compound are expected to undergo self-assembly in aqueous environments. Electron microscopy (EM) techniques are indispensable for visualizing the resulting supramolecular structures, which are typically on the nanometer scale.

Transmission Electron Microscopy (TEM) is commonly used to observe the morphology of self-assembled structures. nih.gov For example, studies on other small molecule hydrogelators have used TEM to confirm the formation of nanofibers that entangle to form the hydrogel network. nih.gov Similarly, amphiphilic block copolymers containing oligosaccharides can self-assemble into various nanoparticle morphologies, such as micelles (with a hydrophobic core and hydrophilic shell) and vesicles, which can be directly imaged by TEM. frontiersin.org

Cryo-electron microscopy (cryo-EM) is a particularly powerful variation of this technique that allows for the visualization of biological molecules and assemblies in their native, hydrated state. researchgate.net For highly ordered, self-assembled structures like nanosheets, cryo-EM combined with single-particle analysis methods can even provide near-atomic resolution reconstructions, revealing how individual molecules are packed within the assembly. researchgate.net More recently, high-speed atomic force microscopy (HS-AFM) has enabled the real-time visualization of nanofiber formation, uncovering the dynamic steps of nucleation and growth in supramolecular gelation. eurekalert.org

Table 3: Electron Microscopy for Supramolecular Structure Analysis

| Technique | Information Provided | Example Application |

|---|---|---|

| Transmission Electron Microscopy (TEM) | Provides 2D projection images of nanoscale structures, revealing their morphology, size, and shape. nih.gov | Visualizing the nanofibers formed by the self-assembly of a hydrogelator. nih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | Images samples in a vitrified, near-native state, preserving hydrated structures and enabling 3D reconstruction. researchgate.net | Determining the 3D structure of protein complexes or peptoid nanosheets at near-atomic resolution. researchgate.net |

| High-Speed Atomic Force Microscopy (HS-AFM) | Records molecular-level events in real-time to create "molecular movies" of dynamic processes. eurekalert.org | Visualizing the "stop-and-go" growth of supramolecular fibers as they self-assemble from solution. eurekalert.org |

Theoretical and Computational Investigations

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful tool to study the spontaneous organization of molecules into larger structures. For N-Cyclohexyl-N-methyl-D-gluconamide, MD simulations can elucidate the fundamental principles governing its self-assembly in aqueous environments. These simulations model the interactions between the gluconamide (B1216962) molecules and surrounding water molecules over time, revealing the thermodynamic and kinetic drivers of aggregation.

The amphiphilic nature of this compound, with its hydrophilic gluconamide head and hydrophobic cyclohexyl and methyl groups, is central to its self-assembly. MD simulations can track the conformational changes and intermolecular interactions, such as hydrogen bonding and van der Waals forces, that lead to the formation of micelles or other aggregates. nih.govscilit.com The cyclohexyl group, with its rigid and bulky structure, is expected to significantly influence the packing and morphology of the resulting assemblies compared to linear alkyl chains.

Key parameters that can be derived from MD simulations include the critical micelle concentration (CMC), aggregation number, and the shape and size of the aggregates. By simulating the system at various concentrations and temperatures, a detailed picture of the self-assembly landscape can be constructed. For instance, simulations can reveal the preferred orientation of the cyclohexyl and methyl groups within the hydrophobic core of a micelle and the arrangement of the glucose-derived head groups at the micelle-water interface.

Table 1: Key Parameters from Molecular Dynamics Simulations of Gluconamide Self-Assembly

| Parameter | Description | Significance for this compound |

| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. | Indicates the tendency of the molecule to self-assemble in solution. |

| Aggregation Number (N) | The average number of molecules in a micelle. | Provides insight into the size and stability of the aggregates. |

| Radius of Gyration (Rg) | A measure of the size and shape of the micellar assembly. | Helps to characterize the morphology (e.g., spherical, cylindrical) of the aggregates. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule or aggregate accessible to the solvent. | Changes in SASA upon aggregation indicate the extent of hydrophobic burial. |

This table is generated based on typical parameters obtained from MD simulations of amphiphilic molecules and is intended to be illustrative for this compound.

Quantum Chemical Calculations of Electronic and Structural Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and geometry of this compound at the atomic level. nih.govarxiv.org These calculations can predict a variety of molecular properties with high accuracy.

Geometric parameters, including bond lengths, bond angles, and dihedral angles, can be optimized to find the most stable conformation of the molecule. For this compound, this would involve determining the preferred orientation of the cyclohexyl ring relative to the rest of the molecule and the conformation of the gluconamide chain.

Electronic properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) can also be calculated. compchem.netcompchem.net The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. The electrostatic potential surface can be mapped to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions, particularly hydrogen bonding.

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | - | Relates to the ability to donate electrons. |

| LUMO Energy | - | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability. |

| Dipole Moment | - | Quantifies the overall polarity of the molecule. |

| Polarizability | - | Describes the molecule's response to an external electric field. |

Note: The values in this table are placeholders and would need to be calculated using appropriate quantum chemistry software.

Development of Structure-Property Relationship Models for Gluconamides

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. researchgate.netnih.govnih.govyoutube.com For the broader class of gluconamides, QSPR models can be developed to predict properties such as solubility, surface activity, and biodegradability.

To build a QSPR model, a dataset of gluconamide derivatives with known properties is required. For each molecule, a set of molecular descriptors is calculated. These descriptors can encode information about the molecule's topology, geometry, and electronic structure. For this compound, relevant descriptors would include the number of carbon atoms, molecular weight, polar surface area, and various shape indices that account for the bulky cyclohexyl group.

Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to find a mathematical equation that relates the descriptors to the property of interest. researchgate.net A well-validated QSPR model can then be used to predict the properties of new, unsynthesized gluconamide derivatives, thereby guiding the design of molecules with desired characteristics. The inclusion of this compound in such a study would help to expand the chemical space and improve the predictive power of the model, particularly for cyclic substituents.

Computational Predictions of Interaction Profiles with Biomolecules

Computational methods can be employed to predict and analyze the potential interactions of this compound with biological macromolecules such as proteins and enzymes. Molecular docking is a common technique used to predict the binding mode and affinity of a small molecule to a protein's binding site.

These simulations can help to identify potential biological targets and understand the molecular basis of any observed biological activity. For this compound, docking studies could explore its interaction with enzymes that metabolize similar sugar-based molecules or with proteins where its amphiphilic nature might play a role in binding.

The interaction profile would be determined by a combination of factors, including hydrogen bonds between the gluconamide head group and polar residues in the binding site, as well as hydrophobic interactions involving the cyclohexyl and methyl groups. The results of these computational predictions can guide experimental studies and provide a rationale for the design of new gluconamide derivatives with specific biological functions.

Future Research Directions and Translational Potential in Academic Contexts

Design and Synthesis of Advanced N-Cyclohexyl-N-methyl-D-gluconamide Analogues

The synthesis of N-substituted gluconamides is a cornerstone for developing advanced analogues of this compound. A general approach to synthesizing N-substituted iminosugar C-glycosides involves the structural modification of a lead compound by introducing various alkyl side chains onto the nitrogen atom. nih.gov Reductive amination is a common method employed for this purpose, often yielding the desired N-substituted products. nih.gov

Future research could focus on creating a library of analogues by systematically varying the substituents on both the nitrogen and the cyclohexyl ring. For instance, introducing fluorine atoms into the cyclohexyl ring could modulate the compound's lipophilicity and metabolic stability, a strategy that has proven effective for other glycostructures. beilstein-journals.org The synthesis of such multiply fluorinated analogues would likely involve the use of specialized fluorinating reagents and the development of robust purification techniques. beilstein-journals.org

Another avenue for creating advanced analogues lies in the exploration of different linkage chemistries. While the core structure is a gluconamide (B1216962), researchers could investigate the introduction of pseudoamide linkages, such as urea (B33335) or thiourea (B124793) groups, which have been used to create structurally diverse carbopeptoids. beilstein-journals.org These modifications could lead to analogues with altered conformational preferences and hydrogen bonding capabilities, potentially impacting their self-assembly and biological recognition properties. beilstein-journals.org

Exploration of Novel Supramolecular Architectures and Functional Materials

The inherent chirality and multiple hydroxyl groups of the D-gluconamide moiety in this compound make it a prime candidate for the construction of novel supramolecular architectures. Carbohydrates are known for their ability to form well-defined nanoarchitectures through non-covalent interactions, leading to the formation of materials like supramolecular hydrogels. nih.govacs.org

Future research should explore the self-assembly of this compound and its analogues in various solvents. The interplay of hydrogen bonding from the gluconamide backbone and hydrophobic interactions from the cyclohexyl and methyl groups could lead to the formation of interesting supramolecular polymers, such as nanofibers or nanotubes. The critical aggregation concentration and the morphology of the resulting assemblies would be key parameters to investigate.

The development of stimuli-responsive materials based on this gluconamide is a particularly exciting prospect. By incorporating responsive moieties into the molecular design, such as pH-sensitive groups or photoreactive units, it would be possible to create "smart" materials that change their properties in response to external triggers. nih.govacs.org For example, a supramolecular hydrogel formed from an appropriately designed analogue could exhibit controlled release of an encapsulated molecule in response to a change in pH. nih.govacs.org

The potential for these materials extends to applications in emulsion stabilization and drug delivery. Sugar-based surfactants with amide linkages have been synthesized and studied for their physicochemical properties, demonstrating their potential as emulsifying agents. core.ac.uk The amphiphilic nature of this compound suggests it could be a valuable component in such formulations.

Expansion of Biochemical and Biotechnological Applications

The structural similarity of this compound to naturally occurring carbohydrates and their derivatives suggests a range of potential biochemical and biotechnological applications. A key area of investigation would be its potential as an enzyme inhibitor. For instance, N-substituted iminosugar C-glycosides have been synthesized and evaluated as α-glucosidase inhibitors, which are relevant for the management of diabetes. nih.gov A systematic screening of this compound and its analogues against a panel of glycosidases and other carbohydrate-processing enzymes could uncover novel inhibitory activities.

Furthermore, the ability of sugar amides to mimic peptides opens up possibilities in the field of glycomimetics. beilstein-journals.org By designing analogues that present specific pharmacophoric features, it may be possible to create compounds that interact with biological targets typically addressed by peptides, but with improved bioavailability and metabolic stability. beilstein-journals.org

The biotechnological potential also extends to the use of enzymes in the synthesis of the gluconamide and its derivatives. Transglucosidases from the glycoside hydrolase (GH) family 70 are known to synthesize α-glucans from renewable substrates. nih.gov Exploring the use of such enzymes, or engineered variants, for the selective glycosylation or modification of this compound could provide more sustainable and efficient synthetic routes. nih.gov

Integration of Artificial Intelligence and Machine Learning for Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is rapidly transforming the landscape of chemical and drug discovery. beilstein-journals.org These powerful computational tools can be leveraged to accelerate the design and optimization of this compound analogues.

One of the primary applications of ML in this context is the development of quantitative structure-activity relationship (QSAR) models. beilstein-journals.org By generating a dataset of analogues with their corresponding experimental properties (e.g., enzyme inhibition, self-assembly characteristics), ML algorithms can learn the complex relationships between molecular structure and function. These models can then be used to predict the properties of virtual compounds, enabling researchers to prioritize the synthesis of the most promising candidates. beilstein-journals.org

Generative AI models can also be employed to design novel analogues de novo. These models can be trained on existing chemical data and then tasked with generating new molecular structures that are predicted to have desired properties. This approach can help to explore a much larger chemical space than would be possible through traditional medicinal chemistry approaches alone.

Furthermore, AI can play a crucial role in optimizing the synthesis of these complex molecules. Retrosynthetic analysis, a process that has been explored since the 1960s, can be significantly enhanced by AI, which can propose and evaluate synthetic routes to a target molecule. core.ac.uk This can help chemists to identify more efficient and cost-effective ways to produce this compound and its derivatives.

The integration of AI and ML into the research workflow for this compound holds the promise of not only accelerating the pace of discovery but also of uncovering novel structures and functionalities that might not be intuitively obvious to human researchers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclohexyl-N-methyl-D-gluconamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves condensation reactions between gluconic acid derivatives and cyclohexylamine/methylamine. For example, details a related synthesis: phenylglyoxylic acid was condensed with cyclohexylamine using N,N′-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in methylene chloride, yielding 69% after purification . Key parameters include:

- Catalyst selection : DMAP enhances acyl transfer efficiency.

- Solvent system : Ethyl acetate/hexane mixtures promote crystallization.

- Temperature : Room temperature minimizes side reactions.

- Data Table :

| Reactants | Catalyst | Solvent | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Phenylglyoxylic acid + Cyclohexylamine | DCC/DMAP | CH₂Cl₂ | 69% | >95% |

Q. How can spectroscopic and crystallographic methods resolve the stereochemical configuration of this compound?

- Methodological Answer :

- X-ray crystallography : Used to confirm torsion angles (e.g., −129.9° between carbonyl groups in a related compound) and hydrogen-bonding networks (N—H⋯O) that stabilize crystal structures .

- NMR : Compare chemical shifts of D- vs. L-isomers; for example, glucosamine derivatives show distinct anomeric proton signals (δ 4.5–5.5 ppm) .

Advanced Research Questions

Q. How do structural modifications (e.g., N-cyclohexyl vs. N-alkyl groups) impact the biological activity of gluconamide derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : demonstrates that N-glycosyl derivatives with bulky substituents (e.g., dodecyl chains) exhibit enhanced anticancer activity due to improved membrane interaction. Use click chemistry to diversify substituents .

- Assay Design : Test cytotoxicity in multiple cell lines (e.g., HeLa, MCF-7) with controls for solubility (DMSO concentration ≤0.1%) and metabolic interference .

- Data Contradiction Note : Inconsistent results across cell lines may arise from differential glycosidase expression; validate using enzyme inhibition assays .

Q. What strategies resolve contradictory data in crystallographic vs. solution-state conformational analyses of N-substituted gluconamides?

- Methodological Answer :

- Dynamic NMR : Probe solution-state flexibility (e.g., coalescence temperature experiments for rotameric populations) .

- Molecular Dynamics (MD) Simulations : Compare with crystal structures to identify solvent-driven conformational changes .

- Case Study : In , the solid-state torsion angle (−129.9°) diverged from solution-phase models; MD simulations reconciled this by identifying solvent-induced torsional strain .

Q. How can glycan-specific analytical techniques (e.g., HILIC-UPLC) be adapted for quantifying this compound in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Deproteinize using methanol precipitation; derivatize with 2-naphthol for enhanced UV detection .

- Chromatographic Conditions :

- Column : ZIC-HILIC (150 × 2.1 mm, 3.5 µm).

- Mobile Phase : Acetonitrile/ammonium formate gradient .

- Validation : Spike recovery assays (85–115%) and LOQ ≤1 ng/mL .

Data Interpretation and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response data in gluconamide bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).

- Error Reporting : Use ±SEM for n ≥ 3 biological replicates; for n < 5, report individual data points per NIH guidelines .

- Contradiction Management : If IC₅₀ varies >2-fold between labs, re-evaluate assay conditions (e.g., serum content, passage number) .

Q. How can hydrogen-bonding motifs in crystal structures inform the design of stable gluconamide formulations?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Correlate melting points (e.g., 384–385 K in ) with hydrogen-bond density .

- Excipient Screening : Use co-crystallization agents (e.g., cyclodextrins) that mimic intermolecular N—H⋯O interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.